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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a novel and potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP)
enzymes, specifically targeting PARP1 and PARP2.[1][2] As a phthalazin-1(2H)-one derivative,
its development marks a significant advancement in the landscape of cancer therapeutics,
particularly in addressing the challenge of acquired resistance to existing PARP inhibitors.[2][3]
[4][5] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and preclinical data of YCH1899, intended
to serve as a valuable resource for researchers and professionals in the field of drug discovery
and development.

Chemical Structure and Physicochemical Properties

YCH1899 is chemically identified as 4-((2-fluoro-5-((5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-
alpyrazin-3-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one. Its fundamental properties are
summarized in the table below.
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Property Value

Molecular Formula C25H18BrFN603
Molecular Weight 549.4 g/mol

CAS Number 3032451-66-1
Appearance Solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

YCH1899 is a highly potent inhibitor of PARP1 and PARP2, with an IC50 value of less than
0.001 nM for both enzymes.[1][6] Its mechanism of action is centered on the inhibition of
PARP-mediated DNA repair, leading to the accumulation of DNA single-strand breaks, which
subsequently collapse replication forks to generate cytotoxic DNA double-strand breaks. In
cancer cells with deficiencies in homologous recombination (HR) repair, such as those with
BRCA1/2 mutations, this targeted inhibition of a key DNA repair pathway induces synthetic
lethality.

A key feature of YCH1899 is its ability to overcome resistance to other PARP inhibitors like
olaparib and talazoparib.[2][3][4][5] This is attributed to its retained activity in cancer cells that
have developed resistance through mechanisms such as the restoration of BRCA1/2 function
or the loss of 53BP1.[2][4]

Signaling Pathway of PARP Inhibition and Synthetic
Lethality
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Mechanism of PARP Inhibition and Synthetic Lethality
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Caption: Signaling pathway of YCH1899-mediated PARP inhibition.
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Preclinical Data
In Vitro Activity

YCH1899 has demonstrated potent anti-proliferative activity against a range of cancer cell

lines, including those resistant to other PARP inhibitors.

Cell Line Genotype IC50 (nM)
Capan-1 BRCAZ2 mutant 0.10[1]
Capan-1/OP (Olaparib-

_ 0.89[1][2]
resistant)
Capan-1/TP (Talazoparib-

i 1.13[1][2]
resistant)
V-C8 BRCA2 mutant 1.19[1]
V79 BRCA wild-type 44.24[1]
HCT-15 BRCA wild-type Not specified
HCC1937 BRCA1 mutant 4.54[6]

In Vivo Activity

In a mouse xenograft model using olaparib-resistant MDA-MB-436 breast cancer cells,

YCH1899 demonstrated a reduction in tumor growth at doses of 12.5 and 25 mg/kg.[6]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have shown that YCH1899 possesses acceptable properties

for an orally administered drug.[1][2][4][5]

Species Route of Administration Observation
Acceptable pharmacokinetic
Rats Oral )
properties[1][2][4][5]
Rats Intravenous (5 mg/kg) Moderate clearance rate[2]
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Experimental Protocols
PARP1/2 Inhibition Assay

A detailed protocol for determining the IC50 of YCH1899 against PARP1 and PARP2 would
typically involve a commercially available chemiluminescent or fluorescent-based assay. The

general workflow is as follows:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15583703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for PARP Inhibition Assay

Prepare Reagents:
- Recombinant PARP1/2 enzyme
- Histone-coated plates
- Biotinylated NAD+
- Streptavidin-HRP
- Chemiluminescent substrate

Prepare YCH1899 Serial Dilutions
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Caption: General workflow for a PARP inhibition assay.
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Cell Proliferation Assay

The anti-proliferative activity of YCH1899 is typically assessed using a cell viability assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:
e Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
o Cells are treated with a serial dilution of YCH1899 for a specified period (e.g., 72 hours).

o CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate
reader.

e The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve.

In Vivo Xenograft Model

The anti-tumor efficacy of YCH1899 in vivo is evaluated using animal models.

Methodology:

Human cancer cells (e.g., olaparib-resistant MDA-MB-436) are subcutaneously implanted
into immunodeficient mice.

e Once tumors reach a palpable size, mice are randomized into vehicle control and treatment

groups.
e YCH1899 is administered orally at specified doses and schedules.

e Tumor volume and body weight are measured regularly.

o At the end of the study, tumors are excised and may be used for further analysis.

Conclusion

YCH1899 is a promising next-generation PARP inhibitor with potent activity against both
sensitive and resistant cancer cell lines. Its ability to overcome common mechanisms of
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resistance to existing PARP inhibitors highlights its potential as a valuable therapeutic agent in
the treatment of various cancers. Further preclinical and clinical investigations are warranted to
fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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